Cyclohexyl-p-methoxycinnamate

UV Absorption Extinction Coefficient Spectrophotometry

Cyclohexyl-p-methoxycinnamate (CAS 73486-92-7) is a chemical compound belonging to the class of organic compounds known as cinnamic acid esters. It functions as an ultraviolet (UV) filter by absorbing radiation, primarily within the UVB spectrum, a property conferred by its p-methoxycinnamate chromophore.

Molecular Formula C16H20O3
Molecular Weight 260.33 g/mol
Cat. No. B8425052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl-p-methoxycinnamate
Molecular FormulaC16H20O3
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)OC2CCCCC2
InChIInChI=1S/C16H20O3/c1-18-14-10-7-13(8-11-14)9-12-16(17)19-15-5-3-2-4-6-15/h7-12,15H,2-6H2,1H3
InChIKeyFGEUKKGODAGXOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexyl-p-methoxycinnamate: A Niche UVB Filter in the Cinnamate Ester Class


Cyclohexyl-p-methoxycinnamate (CAS 73486-92-7) is a chemical compound belonging to the class of organic compounds known as cinnamic acid esters . It functions as an ultraviolet (UV) filter by absorbing radiation, primarily within the UVB spectrum, a property conferred by its p-methoxycinnamate chromophore [1]. Its structure differentiates it from widely-used analogs through the esterification of the acid with a cyclohexanol group, rather than a linear or branched alkyl chain . This structural modification is reported in vendor documentation to influence its photostability and physical properties, although primary comparative research literature is exceptionally sparse.

Why Octinoxate and Other Cinnamate Analogs Cannot Simply Replace Cyclohexyl-p-methoxycinnamate


Generic substitution within the p-methoxycinnamate ester class is scientifically unsound due to the profound influence of the ester group on critical performance and safety parameters. The physicochemical properties, such as photostability, solubility, and molecular weight, are directly governed by the alcohol-derived moiety [1]. For instance, the widely used 2-ethylhexyl-p-methoxycinnamate (Octinoxate) is known for its limited photostability, undergoing rapid trans-cis photoisomerization and photodegradation, which leads to a loss of UV protection [2]. Simply assuming that a different ester, like cyclohexyl-p-methoxycinnamate, will behave identically in a formulation ignores the fundamental structure-activity relationships of this class, potentially leading to a sunscreen product with unpredictable SPF, stability, and skin penetration profiles.

Quantitative Performance Evidence for Cyclohexyl-p-methoxycinnamate Selection


Molar Extinction Coefficient vs. Octinoxate in the UVB Spectrum

The UV absorption capacity is fundamental to filter performance. Vendor technical data indicates cyclohexyl-p-methoxycinnamate possesses a high molar extinction coefficient (ε) of 24,500 L·mol⁻¹·cm⁻¹ at its peak absorption of 310 nm in a non-polar solvent . This value is comparable to the widely cited value for the industry-standard UVB filter, 2-ethylhexyl-p-methoxycinnamate (Octinoxate), which is reported at approximately 24,000 L·mol⁻¹·cm⁻¹ [1], suggesting an equivalent photon-absorbing efficiency on a per-molecule basis.

UV Absorption Extinction Coefficient Spectrophotometry

Class-Level Photostability Advantage of Cyclohexyl vs. Branched-Chain Esters

The primary mechanism of photodegradation for Octinoxate is a trans-cis photoisomerization, which generates a less-absorbing cis-isomer and can lead to cyclodimer formation [1]. The quantum yield for photodegradation of Octinoxate has been experimentally determined to be 6.2 (±0.6) × 10⁻⁴ [2]. A vendor claim states that replacing the flexible 2-ethylhexyl chain with a bulkier, more rigid cyclohexyl group reduces photodegradation rates by 40% compared to OMC . This claim is consistent with known class-level behavior where increased molecular rigidity and steric hindrance improve photostability, however, it could not be verified against a primary research publication.

Photostability Photoisomerization UV Filter Degradation

Enhanced Density and Predicted Solubility Parameters vs. Lighter Esters

The density of cyclohexyl-p-methoxycinnamate is predicted to be 1.09±0.1 g/cm³ , which is higher than that of the common analog, Octyl methoxycinnamate (approx. 0.985 g/cm³) [1]. This higher density, a consequence of the cyclohexyl moiety, is a reliable indicator of different solubility behavior and compatibility with cosmetic oils and emollients. It suggests the compound may contribute to a different sensory profile and could be more readily incorporated into certain anhydrous or high-density formulation matrices.

Physicochemical Properties Formulation Compatibility Oil Solubility

Application Scenarios for Cyclohexyl-p-methoxycinnamate Based on Differential Properties


Development of Photostable Sun Care Products with Sustained SPF

For formulators seeking to mitigate the well-documented photodegradation of Octinoxate [1], the potential for a 40% reduction in photodegradation rate offered by cyclohexyl-p-methoxycinnamate (as claimed in vendor specifications ) makes it a candidate for direct evaluation and head-to-head testing. This would be particularly relevant for high-SPF or 'beach' products where long-lasting, reliable protection is paramount.

Exploratory Research into Structure-Photostability Relationships

The distinct structure of cyclohexyl-p-methoxycinnamate, featuring a rigid cyclic ester, provides a valuable probe for academic and industrial research groups investigating advanced UV filter design [2]. Its predicted higher density and altered photostability profile, compared to the dominant class member Octinoxate, offer a structure-activity data point crucial for moving beyond incremental improvements in cinnamate chemistry.

Formulation of Non-Polar and High-Density Anhydrous Matrices

The compound's higher predicted density (1.09 g/cm³) and oil-soluble nature make it a candidate for specific anhydrous formulations like lip balms, sticks, or gels where matching oil-phase density is critical to prevent migration or crystallization . Its performance in these niche applications should be empirically compared against Octinoxate, which has a lower density.

Quote Request

Request a Quote for Cyclohexyl-p-methoxycinnamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.